molecular formula C44H56N12O21 B1670610 Dihydropteroyl hexaglutamate CAS No. 49637-65-2

Dihydropteroyl hexaglutamate

Cat. No.: B1670610
CAS No.: 49637-65-2
M. Wt: 1089 g/mol
InChI Key: VAFWKCXKYMXFRJ-QCOJBMJGSA-N
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Description

Dihydropteroyl hexaglutamate (H₂PteGlu₆) is a reduced folate derivative with six glutamate residues conjugated via γ-glutamyl linkages. It plays a critical role in one-carbon metabolism, particularly in thymidylate synthase (TS) inhibition, where it acts as a cofactor for the binding of fluorodeoxyuridylate (FdUMP) to TS, forming a stable ternary complex . Unlike monoglutamates, polyglutamated folates like H₂PteGlu₆ exhibit enhanced cellular retention and binding affinity due to their increased negative charge and interactions with enzyme active sites .

Properties

CAS No.

49637-65-2

Molecular Formula

C44H56N12O21

Molecular Weight

1089 g/mol

IUPAC Name

(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid

InChI

InChI=1S/C44H56N12O21/c45-44-55-35-34(37(65)56-44)48-21(18-47-35)17-46-20-3-1-19(2-4-20)36(64)54-27(43(76)77)9-15-32(61)52-25(41(72)73)7-13-30(59)50-23(39(68)69)5-11-28(57)49-22(38(66)67)6-12-29(58)51-24(40(70)71)8-14-31(60)53-26(42(74)75)10-16-33(62)63/h1-4,22-27,46H,5-18H2,(H,49,57)(H,50,59)(H,51,58)(H,52,61)(H,53,60)(H,54,64)(H,62,63)(H,66,67)(H,68,69)(H,70,71)(H,72,73)(H,74,75)(H,76,77)(H4,45,47,55,56,65)/t22-,23-,24-,25-,26-,27-/m0/s1

InChI Key

VAFWKCXKYMXFRJ-QCOJBMJGSA-N

SMILES

C1C(=NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O

Isomeric SMILES

C1C(=NC2=C(N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O

Canonical SMILES

C1C(=NC2=C(N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Dihydropteroyl hexaglutamate; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Glutamate Chain Length and Binding Affinity

The number of glutamate residues significantly impacts folate activity:

Compound Glutamate Residues Binding Affinity (Kd) Enzyme Interaction
H₂PteGlu₆ 6 <10 nM Binds two sites on TS
H₂PteGlu₅ 5 <10 nM Binds two sites on TS
MTX (Methotrexate) 1 370 nM Binds one site on TS
5,10-CH₂-H₄PteGlu₅ 5 <10 nM Enhances FdUMP-TS binding
  • Key Insight: H₂PteGlu₆ and H₂PteGlu₅ exhibit stoichiometric, high-affinity binding to TS, enabling dual-site inhibition. In contrast, monoglutamates like MTX bind reversibly to a single site with lower affinity .
Species-Specific Inhibition

H₂PteGlu₆ shows divergent effects across species:

Enzyme Source Inhibition by H₂PteGlu₆ (IC₅₀) Effect of Mg²⁺
T2 Phage Thymidylate Synthetase 6 × 10⁻⁷ M Inhibition reversed by Mg²⁺
E. coli Thymidylate Synthetase >6 × 10⁻⁵ M Increased inhibition with Mg²⁺
  • Key Insight : H₂PteGlu₆ is 100-fold more potent against T2 phage TS than E. coli TS. Mg²⁺ abolishes inhibition in T2 but enhances it in E. coli, highlighting cofactor-dependent mechanisms .

Metabolic Stability and Oxidation

Polyglutamate chain length influences stability:

Compound Stability Trend Oxidation Susceptibility
H₂PteGlu₆ Moderate Higher than heptaglutamates
H₂PteGlu₇ High Lower due to tail elongation
5-CH₃-H₄PteGlu₇ Low Rapidly oxidizes to MeFox
  • Key Insight : Longer polyglutamate tails (e.g., heptaglutamates) confer stability, whereas hexaglutamates are more prone to oxidation, reducing their metabolic half-life .

Role in Structural Biology

H₂PteGlu₆ participates in non-metabolic processes, such as T4 phage baseplate assembly, where its polyglutamate chain facilitates structural interactions . This contrasts with shorter-chain folates, which lack such roles.

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